N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, ultimately leading to B-cell activation and proliferation. N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B-cell proliferation.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit tumor growth. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
実験室実験の利点と制限
One advantage of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has shown efficacy in preclinical models of B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, one limitation of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential use in combination with other anti-cancer agents. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide may have potential applications in other BTK-mediated diseases, such as autoimmune disorders and graft-versus-host disease.
合成法
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-(4-aminophenyl)piperazine with propanoyl chloride to form N-(4-aminophenyl)propanamide. This intermediate is then reacted with 4-bromobenzonitrile to form N-[4-(4-aminophenyl)piperazin-1-yl]propanamide. Finally, the propanamide group is acylated with propanoyl chloride to yield the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide.
科学的研究の応用
N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
特性
分子式 |
C16H23N3O2 |
---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H23N3O2/c1-3-15(20)17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)16(21)4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
InChIキー |
LUTQYBZLONVFMB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。